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Compound of Interest

Compound Name: (E)-Deschlorophenyl Fluoxastrobin

CAS No.: 852429-78-8

Cat. No.: B587759 Get Quote

Technical Support Hub: High-Sensitivity MS Analysis of Deschlorophenyl Fluoxastrobin

Ticket ID: #ESI-OPT-882 Status: Open Subject: Optimizing ESI Source Parameters for

Deschlorophenyl Fluoxastrobin (Metabolite Analysis) Assigned Specialist: Senior Application

Scientist, Mass Spectrometry Division

Executive Summary
Deschlorophenyl fluoxastrobin (

, MW 348.[1][2][3]29) is a primary metabolite and photodegradation product of the strobilurin
fungicide fluoxastrobin. Unlike the parent compound, this molecule lacks the chlorophenyl
moiety, significantly altering its lipophilicity and ionization behavior.

This guide provides a self-validating workflow to optimize Electrospray Ionization (ESI)

parameters. Because metabolites often exhibit higher thermal lability than parent compounds,

standard "generic" pesticide settings often result in in-source fragmentation, leading to poor

sensitivity for the molecular ion

.

Part 1: The Optimization Workflow (Visualized)
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The following diagram outlines the logical decision tree for optimizing source parameters using

Flow Injection Analysis (FIA).

Phase 1: Voltage Optimization

Phase 2: Gas & Temp Optimization

START: Preparation
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Figure 1: Step-by-step logic for ESI source optimization. Note the critical feedback loop at

"Check for In-Source Fragmentation," essential for labile metabolites.

Part 2: Critical Parameter Optimization
Do not rely on the parent compound's settings. Use the "Tee-Infusion" method: mix the analyte

standard (1 µg/mL) via a syringe pump (10 µL/min) into the LC flow (0.4 mL/min, 50:50 Mobile

Phase A/B) to simulate real run conditions.

Cone Voltage / Declustering Potential (DP)
The Science: This parameter accelerates ions through the vacuum interface.

The Risk: Deschlorophenyl fluoxastrobin contains ether linkages and a dioxazine ring.

Excess energy here will strip the dioxazine ring before the quadrupole, destroying the

precursor ion signal (

349).

Protocol:

Center mass spectrometer on

349.1 (

).

Ramp Cone Voltage from 0V to 60V in 5V increments.

Target: Plot Intensity vs. Voltage. Select the peak of the curve.[4]

Correction: If you see high abundance of fragment ions (e.g.,

188 or 206) in the MS1 scan, lower the voltage by 5-10V from the maximum intensity
point.

Capillary Voltage (Spray Voltage)

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b587759?utm_src=pdf-body-img
https://m.youtube.com/watch?v=gr4XANsqNOg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Science: Creates the Taylor cone.

The Risk: Too high (>4.0 kV) causes corona discharge, seen as erratic baseline spikes.

Protocol:

Start at 1.0 kV (Positive Mode).

Step up to 4.5 kV.

Observation: Look for the "plateau" where signal is stable. For strobilurins, this is typically

2.5 – 3.5 kV.

Source Temperature & Desolvation Gas
The Science: Evaporates the solvent droplets.

The Risk: Thermal degradation. While fluoxastrobin (parent) is robust, the metabolite is more

polar and potentially thermally sensitive.

Protocol:

Set Gas Flow high (800-1000 L/hr or 40-60 psi) to aid mechanical desolvation.

Ramp temperature from 250°C to 500°C.

Stop if signal drops or noise increases significantly. A range of 350°C - 400°C is usually

optimal for this class of compounds.

Part 3: Data Summary & Reference Ranges
Use this table as a starting point, but perform the optimization steps above to fine-tune for your

specific instrument (e.g., Sciex vs. Waters vs. Agilent geometries differ).
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Parameter
Recommended
Start

Optimization
Range

Critical Note

Ionization Mode ESI (+) Positive
Pyrimidine nitrogen

accepts proton easily.

Precursor Ion 349.1
0.5 Da

Monoisotopic mass of

.

Capillary Voltage 3.0 kV 2.0 – 4.0 kV
Watch for discharge at

>3.5 kV.

Cone Voltage (DP) 25 V 10 – 50 V
Crucial: Keep low to

prevent in-source CID.

Source Temp 350°C 300 – 500°C
Higher flow rates

require higher temps.

Desolvation Gas 800 L/hr (High) 600 – 1000 L/hr
Essential for aqueous

mobile phases.

Part 4: Troubleshooting Hub (FAQ)
Q1: I see a strong signal at m/z 371 instead of 349. What is happening? A: You are forming the

Sodium Adduct

.

Cause: Trace sodium in your solvents or glassware.

Fix:

Add 0.1% Formic Acid or 5mM Ammonium Formate to your mobile phase. This provides

an excess of protons (

) or ammonium (

) to suppress sodium binding.

Switch to LC-MS grade solvents and plasticware (glass leaches sodium).
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Q2: My signal intensity fluctuates wildly (high RSD). A: This indicates an unstable Taylor Cone.

Check 1: Is your Capillary Voltage too high? Lower it by 0.5 kV.

Check 2: Is your nebulizer gas flow too low? Increase flow to stabilize the spray.

Check 3: Ensure the LC column effluent is not exceeding the source's evaporation capacity.

If flowing >0.5 mL/min, divert the first 1-2 minutes to waste.

Q3: I see the parent fluoxastrobin peak, but not the metabolite. A: The metabolite is more polar

(elutes earlier on C18).

Action: Check the "dead volume" time of your chromatogram. Deschlorophenyl fluoxastrobin

elutes significantly earlier than the parent. Ensure you are not diverting the solvent front to

waste during the metabolite's elution window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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